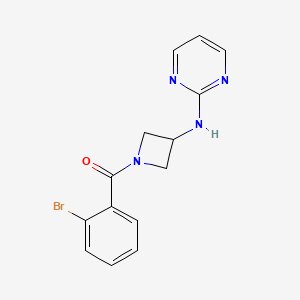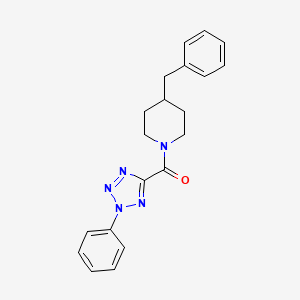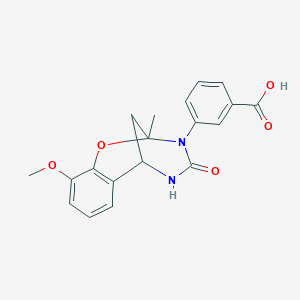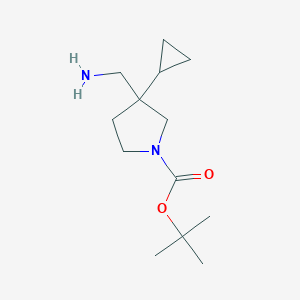
N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, also known as FPBA, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBA is a pyrazine derivative that has been synthesized through a series of chemical reactions, and its unique chemical structure has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Research has shown that certain benzamide derivatives, similar in structure to N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, exhibit promising antimicrobial and antituberculosis properties. For instance, a study by Zítko et al. (2018) explored N-(pyrazin-2-yl)benzamides as retro-amide analogues with in vitro antimycobacterial activity. The study found that derivatives with 5-chloro substitution on the pyrazine ring were generally more active, suggesting the potential for structural analogues like this compound to exhibit similar activities Zítko et al., 2018.
Biochemical Inhibition
Compounds with benzamide motifs have been investigated for their role as inhibitors in various biochemical pathways. A study by Saito et al. (1999) examined a benzamide derivative, MS-27-275, for its ability to inhibit histone deacetylase (HDA), leading to antitumor efficacy. Such studies indicate the potential for this compound to act similarly in inhibiting specific enzymes or receptors, contributing to therapeutic research Saito et al., 1999.
Drug Discovery and Development
The structural features of this compound make it a candidate for further exploration in drug discovery, particularly in the development of novel therapeutics for diseases such as tuberculosis. Odingo et al. (2014) conducted a comprehensive evaluation of the 2,4-diaminoquinazoline series, which shares some structural similarities, for its anti-tubercular potential, highlighting the importance of certain structural elements for activity. This suggests that exploring the structure-activity relationships of compounds like this compound could yield valuable insights for the development of new drugs Odingo et al., 2014.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-7-3-2-6-18(20)16-27-22(29)17-8-10-19(11-9-17)30-23-21(25-12-13-26-23)28-14-4-1-5-15-28/h2-3,6-13H,1,4-5,14-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVDLKJHAXNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)

![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)


![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)





